molecular formula C12H10Cl2N4OS2 B13355082 6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355082
M. Wt: 361.3 g/mol
InChI Key: DXXNYUNMHTXRKO-UHFFFAOYSA-N
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Description

6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the fusion of a triazole ring with a thiadiazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Introduction of Substituents: The dichlorophenoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions, typically using appropriate halogenated precursors and thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated precursors and thiols are used for nucleophilic substitution, while electrophilic substitution may involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and thiadiazole derivatives.

    Substitution: Various substituted derivatives with modified chemical and biological properties.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Its potential as an anticancer agent has been explored, with studies indicating its ability to inhibit certain cancer cell lines.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication and repair, leading to anticancer effects.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. This includes pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[(2,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique properties due to the presence of the methylsulfanyl group. This group enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10Cl2N4OS2

Molecular Weight

361.3 g/mol

IUPAC Name

6-[(2,4-dichlorophenoxy)methyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H10Cl2N4OS2/c1-20-6-10-15-16-12-18(10)17-11(21-12)5-19-9-3-2-7(13)4-8(9)14/h2-4H,5-6H2,1H3

InChI Key

DXXNYUNMHTXRKO-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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